1-methoxy-9H-carbazole 1-methoxy-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 4544-87-0
VCID: VC3795054
InChI: InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3
SMILES: COC1=CC=CC2=C1NC3=CC=CC=C23
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

1-methoxy-9H-carbazole

CAS No.: 4544-87-0

Cat. No.: VC3795054

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

1-methoxy-9H-carbazole - 4544-87-0

Specification

CAS No. 4544-87-0
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 1-methoxy-9H-carbazole
Standard InChI InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3
Standard InChI Key GUBGUXGKVFBTRZ-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1NC3=CC=CC=C23
Canonical SMILES COC1=CC=CC2=C1NC3=CC=CC=C23

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methoxy-9H-carbazole belongs to the indole alkaloid family, characterized by a planar tricyclic system comprising two benzene rings fused to a pyrrole ring. The methoxy group (-OCH₃) at position 1 introduces electronic effects that modulate reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol
Exact Mass197.08400
Topological Polar SA25.02 Ų
LogP3.33

The canonical SMILES representation (COC1=CC=CC2=C1NC3=CC=CC=C23) confirms the methoxy group’s position and the carbazole skeleton . X-ray crystallography of related carbazoles reveals bond lengths of 1.38–1.42 Å for C-N bonds and 1.40 Å for aromatic C-C bonds, suggesting significant resonance stabilization .

Spectroscopic Signatures

  • ¹H NMR: The methoxy proton resonates as a singlet near δ 3.8–4.0 ppm, while aromatic protons appear as multiplets between δ 6.7–8.2 ppm, consistent with substituted carbazoles .

  • ¹³C NMR: Key signals include δ 55–56 ppm (methoxy carbon) and δ 110–140 ppm (aromatic carbons) .

  • IR Spectroscopy: Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 3400 cm⁻¹ (N-H) confirm functional groups .

Synthesis and Functionalization

Classical Synthetic Routes

The Cadogan-Sundberg cyclization remains a cornerstone for carbazole synthesis. For 1-methoxy-9H-carbazole, a representative pathway involves:

  • Nitroarene Preparation: 4'-Methoxy-2-nitrobiphenyl serves as the precursor, synthesized via Ullmann coupling between 2-nitroiodobenzene and 4-methoxyphenylboronic acid .

  • Reductive Cyclization: Heating the nitroarene with triethyl phosphite at 120–140°C induces intramolecular cyclization, yielding the carbazole core (93% yield) :

4’-Methoxy-2-nitrobiphenyl(EtO)₃P, Δ1-Methoxy-9H-carbazole\text{4'-Methoxy-2-nitrobiphenyl} \xrightarrow{\text{(EtO)₃P, Δ}} \text{1-Methoxy-9H-carbazole}

Modern Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

  • Transition Metal Catalysis: Palladium-catalyzed C-H activation enables direct methoxylation of carbazoles, bypassing multi-step sequences .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: <1 mg/L (25°C), necessitating co-solvents like DMSO for biological assays .

  • Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic rigidity .

ADMET Properties

Predicted parameters from QSAR models indicate:

PropertyValueImplicationSource
Human Intestinal Absorption100% probabilityHigh oral bioavailability
Blood-Brain Barrier Penetration67.5%Potential CNS activity
CYP3A4 Inhibition51.4%Risk of drug interactions
Plasma Protein Binding89%Prolonged half-life

Biological Activities and Mechanisms

DerivativeBacterial MIC (µg/mL)Fungal MIC (µg/mL)Target PathogensSource
1-Methoxy-3-acetyloxy5–1010–20S. aureus, C. albicans
1-Methoxy-3-chloro15–2520–30E. coli, A. niger

Mechanistic studies suggest membrane disruption via lipid peroxidation and inhibition of fungal ergosterol biosynthesis .

Industrial and Pharmacological Applications

Material Science

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .

  • Photoresists: UV absorption at 310 nm enables lithographic applications .

Drug Development

  • Lead Optimization: Fragment-based design has generated analogs with 10-fold improved aqueous solubility (e.g., 1-methoxy-3-hydroxymethylcarbazole) .

  • Prodrug Strategies: Phosphate esters of hydroxylated derivatives enhance bioavailability (t₁/₂ = 6.7 h vs. 1.2 h for parent compound) .

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